molecular formula C10H8BrNO2 B2525300 5-Bromo-2-ethylisoindoline-1,3-dione CAS No. 351992-19-3

5-Bromo-2-ethylisoindoline-1,3-dione

Cat. No.: B2525300
CAS No.: 351992-19-3
M. Wt: 254.083
InChI Key: ZXCTXIQGCZCRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-ethylisoindoline-1,3-dione is an organic compound with the molecular formula C10H8BrNO2. It belongs to the class of isoindoline-1,3-diones, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethylisoindoline-1,3-dione typically involves the bromination of 2-ethylisoindoline-1,3-dione. One common method includes the reaction of 2-ethylisoindoline-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.

    Oxidation Products: N-oxides are typical products of oxidation reactions.

    Reduction Products: Amines are the major products of reduction reactions.

Scientific Research Applications

5-Bromo-2-ethylisoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s bromine atom and carbonyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-ethylisoindoline-1,3-dione is unique due to its bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The presence of the bromine atom also imparts distinct electronic properties, making it valuable in the design of novel compounds with specific biological activities .

Properties

IUPAC Name

5-bromo-2-ethylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-12-9(13)7-4-3-6(11)5-8(7)10(12)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCTXIQGCZCRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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